2-Chloro-3-(4-methoxybenzyloxy)pyridine
Description
2-Chloro-3-(4-methoxybenzyloxy)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 4-methoxybenzyloxy group at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The 4-methoxybenzyloxy group enhances solubility in organic solvents and may influence binding interactions in medicinal chemistry contexts, while the chlorine atom provides a reactive site for further functionalization, such as cross-coupling reactions or nucleophilic substitutions .
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-chloro-3-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C13H12ClNO2/c1-16-11-6-4-10(5-7-11)9-17-12-3-2-8-15-13(12)14/h2-8H,9H2,1H3 |
InChI Key |
FXOPVDHAXAEGHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural analogs of 2-chloro-3-(4-methoxybenzyloxy)pyridine vary primarily in substituent type, position, and electronic properties. Key compounds for comparison include:
Physicochemical Properties
- Melting Points: Compounds with rigid substituents (e.g., benzoyl groups in ) exhibit higher melting points (~268–287°C), while alkyl or methoxy groups (e.g., 4-chloro-3-methoxy-2-methylpyridine ) may lower melting points due to reduced crystallinity.
- Solubility: The 4-methoxybenzyloxy group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-polar analogs like 2-chloro-3-(trifluoromethyl)pyridine .
Research Findings and Challenges
- Yield Optimization : Synthesis of analogs like 3-benzoyl-2-chloro-4-(4-methoxyphenyl)pyridine achieves modest yields (24–49%), highlighting challenges in steric control and purification .
- Green Chemistry : Sodium hypochlorite-based oxidation () offers an eco-friendly alternative to toxic reagents like DDQ, though scalability remains a concern .
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